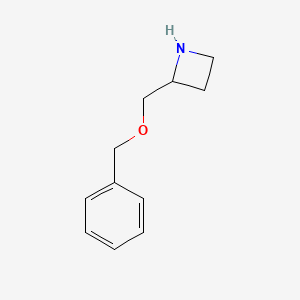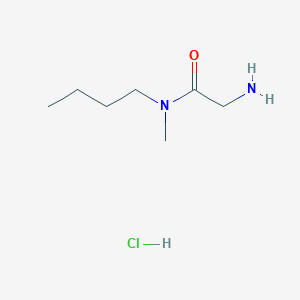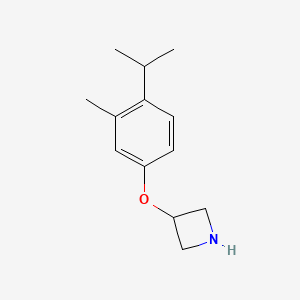![molecular formula C13H15N3O B1441208 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one CAS No. 909187-64-0](/img/structure/B1441208.png)
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one
Vue d'ensemble
Description
“6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one” is a chemical compound with the molecular formula C13H15N3O . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazolo[3,4-c]pyridin-3(2H)-one core with a benzyl group attached at the 6-position .Physical And Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 229.28 .Applications De Recherche Scientifique
Anticancer Activity
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one and its derivatives exhibit a wide range of biological activities, including anticancer effects. This is evidenced by the synthesis and characterization of related derivatives, which have shown promising results in various pharmacological fields, such as antimicrobial, anti-inflammatory, and notably, anticancer activities. These compounds have been reported to have significant potential in the development of new chemical entities (NCEs) for cancer treatment (Rao, Rao, & Prasad, 2018).
Structural Studies and Stability
The structural dynamics of similar compounds have been a subject of interest. For instance, the spontaneous transformation products of a closely related compound in both crystal and solution have been studied, shedding light on the stability and structural behavior of these compounds under different conditions (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).
Biomedical Applications
The pyrazolo[3,4-c]pyridine core structure is integral to numerous biomedical applications. It's a part of a broader group of heterocyclic compounds that present various tautomeric forms and have been included in a vast array of references and patents. These compounds, including the 6-Benzyl derivative, are instrumental in the synthesis and development of new drugs and treatments for various diseases (Donaire-Arias et al., 2022).
Corrosion Inhibition
Interestingly, derivatives of the pyrazolo[3,4-c]pyridine compound have been studied for their corrosion inhibition properties, particularly in protecting metals like copper. This highlights a unique application outside the medical field, where the chemical properties of these compounds are leveraged for industrial purposes, such as in the prevention of material degradation (Sudheer & Quraishi, 2015).
Safety and Hazards
The safety information for “6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one” indicates that it may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
If it acts similarly to related compounds, it may bind to its target protein and inhibit its function . This inhibition could lead to changes in cellular processes controlled by the target protein.
Biochemical Pathways
If it inhibits c-Met kinase like related compounds , it could affect pathways related to cell growth and survival. The downstream effects of this could include reduced cell proliferation and potentially cell death.
Result of Action
If it acts as an inhibitor of c-met kinase like related compounds , it could lead to decreased cell growth and survival.
Analyse Biochimique
Biochemical Properties
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, preventing their interaction with cyclins and thus inhibiting cell proliferation. Additionally, it interacts with other biomolecules such as kinases and phosphatases, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound induces apoptosis by activating caspases and downregulating anti-apoptotic proteins . It also affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the availability of essential metabolites for cell growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as CDKs, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, preventing substrate phosphorylation and subsequent cell cycle progression. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . This results in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of cell proliferation and induction of apoptosis observed in both in vitro and in vivo models . The extent of these effects may diminish over time due to compound degradation and cellular adaptation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth by inducing apoptosis and inhibiting cell proliferation . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the compound’s interaction with non-target enzymes and proteins, leading to off-target effects . Threshold effects have also been noted, with a specific dosage range required to achieve optimal therapeutic effects without significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further metabolized to exert additional biological effects . The compound also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and altered metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, the compound can localize to specific compartments, such as the nucleus and mitochondria, where it exerts its effects . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound contains targeting signals that direct it to specific organelles, such as the nucleus and mitochondria . In the nucleus, it interacts with transcription factors and DNA to modulate gene expression . In the mitochondria, it affects mitochondrial function and induces apoptosis by disrupting the mitochondrial membrane potential . Post-translational modifications, such as phosphorylation and acetylation, can also influence its localization and activity .
Propriétés
IUPAC Name |
6-benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13-11-6-7-16(9-12(11)14-15-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDWGECWOBJRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)NN2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676659 | |
| Record name | 6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909187-64-0 | |
| Record name | 6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441125.png)

![3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441127.png)

![4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol](/img/structure/B1441131.png)

![2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride](/img/structure/B1441133.png)




![4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1441146.png)


